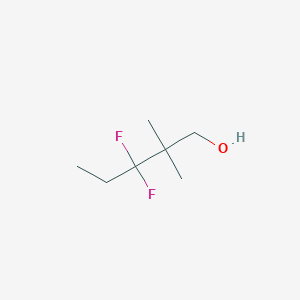

3,3-Difluoro-2,2-dimethylpentan-1-ol

Description

3,3-Difluoro-2,2-dimethylpentan-1-ol (CAS: 1989671-96-6) is a fluorinated primary alcohol with the molecular formula C₇H₁₄F₂O and a molecular weight of 164.18 g/mol . Its structure features two fluorine atoms at the 3-position and two methyl groups at the 2-position, creating steric hindrance and influencing its polarity and reactivity. This compound is commercially available in milligram quantities at premium prices (e.g., 500 mg for €2,102.00) , suggesting its specialized use in pharmaceutical or materials science research.

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O/c1-4-7(8,9)6(2,3)5-10/h10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJKTRLKFOYXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2-dimethylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 3,3-Difluoro-2,2-dimethylpentan-1-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3-Difluoro-2,2-dimethylpentan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in 3,3-Difluoro-2,2-dimethylpentan-1-ol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Thionyl chloride in dichloromethane under reflux conditions.

Major Products Formed:

Oxidation: Formation of 3,3-difluoro-2,2-dimethylpentan-1-one or 3,3-difluoro-2,2-dimethylpentanoic acid.

Reduction: Formation of 3,3-difluoro-2,2-dimethylpentane.

Substitution: Formation of 3,3-difluoro-2,2-dimethylpentyl chloride or bromide.

Scientific Research Applications

Chemistry: 3,3-Difluoro-2,2-dimethylpentan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .

Biology: In biological research, fluorinated alcohols like 3,3-Difluoro-2,2-dimethylpentan-1-ol are studied for their potential effects on enzyme activity and protein interactions due to the unique properties imparted by the fluorine atoms .

Medicine: The compound is explored for its potential use in drug development, especially in the design of molecules with improved metabolic stability and bioavailability .

Industry: In the industrial sector, 3,3-Difluoro-2,2-dimethylpentan-1-ol is used in the manufacture of specialty chemicals and materials, including polymers and surfactants .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3-Difluoro-2,2-dimethylbutan-1-ol

- Molecular Formula : C₆H₁₂F₂O

- Molecular Weight : 138.16 g/mol

- Key Differences: Shorter carbon chain (butanol vs. pentanol backbone), reducing molecular weight and likely lowering boiling point. Similar fluorine substitution pattern but reduced steric bulk due to fewer methyl groups.

- Applications: Not explicitly stated, but fluorinated alcohols are often used as intermediates in agrochemicals or pharmaceuticals.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Molecular Formula: C₈H₁₉NO

- Molecular Weight : 159.27 g/mol

- Physical Properties :

- Density: 0.875 g/cm³

- Flash Point: 73.9 °C

- Higher molecular weight but lower polarity compared to the fluorinated analog.

- Safety : Requires stringent PPE (chemical-resistant gloves, respirators) due to handling hazards .

3-Methyl-1-pentanol

- Molecular Formula : C₆H₁₄O

- Molecular Weight : 102.17 g/mol

- Key Differences: Non-fluorinated, with a branched alkyl chain. Lower polarity and weaker hydrogen-bonding capacity compared to fluorinated alcohols.

- Applications : Likely used as a solvent or fragrance component due to its volatility and mild odor.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Molecular Formula : C₁₂H₁₈O

- Molecular Weight : 178.27 g/mol

- Subject to IFRA safety standards for use in consumer products, limiting concentrations to ensure safety .

Comparative Analysis Table

Research Findings and Trends

- This could make it a candidate for catalytic applications or as a building block in drug design .

- Steric Hindrance : The two methyl groups at the 2-position may reduce nucleophilic substitution reactivity, favoring elimination or other sterically tolerant reactions.

- Pharmaceutical Potential: Derivatives like 3,3-difluoro-2,2-dimethylpentanoic acid (mentioned in ) are investigated for treating hyperproliferative skin disorders, suggesting therapeutic relevance for the alcohol precursor .

Biological Activity

Overview

3,3-Difluoro-2,2-dimethylpentan-1-ol is an organic compound with the molecular formula and a molecular weight of 152.18 g/mol. The compound is characterized by its unique fluorination pattern and branched carbon structure, which influence its biological activity and potential applications in medicinal chemistry and industrial processes.

The biological activity of 3,3-Difluoro-2,2-dimethylpentan-1-ol primarily stems from its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity due to their electronegative nature, which can stabilize interactions through hydrogen bonding facilitated by the hydroxyl group.

Enzyme Interaction

Research indicates that fluorinated alcohols like 3,3-Difluoro-2,2-dimethylpentan-1-ol can significantly affect enzyme activity. The unique properties imparted by the fluorine atoms may alter the enzyme's active site dynamics, potentially leading to enhanced or inhibited catalytic activities.

Drug Development

This compound is being explored for its potential in drug development. Its structure allows for modifications that can improve metabolic stability and bioavailability of pharmaceutical agents. The ability to fine-tune interactions with biological macromolecules makes it a valuable candidate in designing new therapeutics.

Comparative Analysis with Related Compounds

To understand the uniqueness of 3,3-Difluoro-2,2-dimethylpentan-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3,3-Difluoro-2,2-dimethylpropan-1-ol | Shorter carbon chain; different reactivity profile | |

| 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol | Additional fluorine atom alters chemical properties |

These comparisons highlight how variations in structure can lead to significant differences in biological activity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.